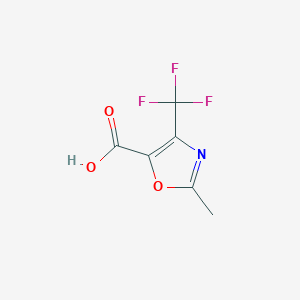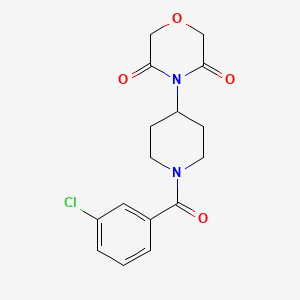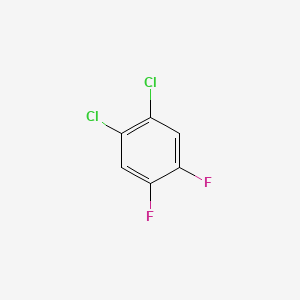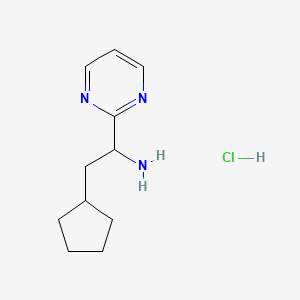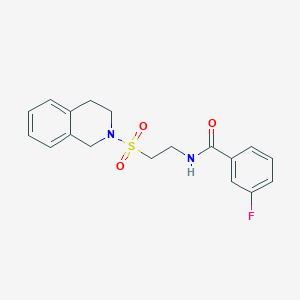
N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential biological activities and interactions with various enzymes. The structure of the compound suggests that it contains a dihydroisoquinoline moiety, a sulfonamide group, and a fluorobenzamide segment, which may contribute to its biological properties.
Synthesis Analysis
The synthesis of related fluorinated isoquinoline and quinoline derivatives has been reported through intramolecular substitution reactions. For instance, difluorovinylbenzyl-substituted p-toluenesulfonamides undergo intramolecular substitution to yield 3-fluoroisoquinoline derivatives when treated with bases such as NaH, KH, or Et3N . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , utilizing a difluorovinyl precursor and a suitable base to induce cyclization to the dihydroisoquinoline core.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been studied in the context of their binding to enzymes. For example, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been shown to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), with molecular modeling indicating that the sulfonamide group can form hydrogen bonds within the enzyme's active site . This information could be relevant to understanding the binding interactions of "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide" with its biological targets.
Chemical Reactions Analysis
The reactivity of dihydroisoquinoline sulfonamides has been explored in the context of enzyme inhibition. For instance, the introduction of a carboxylate group in 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids has been shown to enhance the potency and selectivity of inhibitors for the enzyme AKR1C3, which is implicated in cancer . This suggests that the functional groups present in the compound of interest may also play a crucial role in its reactivity and potential as an enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom, for example, can increase the lipophilicity of the molecule, which may affect its ability to cross biological barriers like the blood-brain barrier . Additionally, the sulfonamide group can impact the solubility and hydrogen bonding capacity of the compound, which are important factors in drug design and pharmacokinetics.
科学研究应用
药代动力学和代谢物识别
心血管疾病治疗中代谢物的识别
一项关于 YM758 的研究,一种与 N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3-氟苯甲酰胺结构相关的化合物,鉴定了其在人尿液、血浆和粪便中的代谢物。YM758,一种心脏“funny” If 电流通道的抑制剂,显示出治疗稳定性心绞痛和心房颤动的希望。该研究探索了这些代谢物的肾脏和肝脏排泄,有助于我们了解药物消除过程,突出了转运蛋白介导的排泄的重要性 (Umehara 等人,2009)。
肿瘤成像和诊断
通过 PET 评估肿瘤增殖
另一项研究评估了使用细胞增殖标记物 18F-ISO-1(其结构与所讨论的化合物相似)通过 PET 对恶性肿瘤患者的肿瘤增殖进行成像的安全性和可行性。这项研究表明,此类化合物可以作为评估实体瘤增殖状态的有效工具,提供一种非侵入性方法来衡量肿瘤侵袭性 (Dehdashti 等人,2013)。
药物化学和药物开发
苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制剂
对与目标化合物密切相关的 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉的研究探索了它们作为 PNMT 抑制剂的潜力。这些研究提供了抑制剂与酶之间分子相互作用的见解,有助于为与儿茶酚胺生物合成相关的疾病开发新疗法 (Grunewald 等人,2006)。
合成化学
新型合成路线的开发
一项关于与目标化合物结构相似的 YM758 单磷酸酯的研究描述了一种新颖、实用且有效的合成路线。这项研究对于可扩展生产 If 通道抑制剂至关重要,这些抑制剂是有希望的心血管疾病治疗候选药物 (吉田等人,2014)。
化学生物学
苯乙醇胺 N-甲基转移酶结合的研究
关于 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉与 PNMT 结合的研究为设计这种酶的选择性抑制剂提供了见解。这项研究有助于理解应激反应和心血管功能中涉及的生化途径,为治疗干预提供基础 (Grunewald 等人,2006)。
未来方向
作用机制
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis .
Mode of Action
The compound acts as an inhibitor of the PPARδ . It binds to the receptor, preventing it from activating the transcription of target genes. This results in the modulation of the metabolic processes controlled by PPARδ .
Biochemical Pathways
The inhibition of PPARδ affects several biochemical pathways. Primarily, it impacts lipid metabolism and glucose homeostasis, leading to changes in the energy balance of the cell . The downstream effects of this action can influence various physiological processes, including inflammation and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on metabolic processes. By inhibiting PPARδ, the compound can modulate lipid metabolism and glucose homeostasis, potentially leading to changes in cell energy balance, inflammation, and cell proliferation .
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPGJIDAVLEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
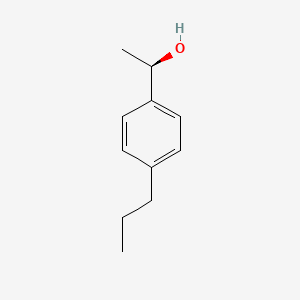


![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
